molecular formula C14H9BrF2O3 B8475600 5-Bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoic acid

5-Bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoic acid

Cat. No.: B8475600
M. Wt: 343.12 g/mol
InChI Key: OCISPIDWUSYWBN-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoic acid is a useful research compound. Its molecular formula is C14H9BrF2O3 and its molecular weight is 343.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9BrF2O3

Molecular Weight

343.12 g/mol

IUPAC Name

5-bromo-2-[(3,4-difluorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H9BrF2O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)

InChI Key

OCISPIDWUSYWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Solid LiOH (0.26 g, 10.86 mmol) was added to a stirred solution of (3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 88; 1.2 g, 2.17 mmol) in tetrahydrofuran (30 ml) and water (10 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After cooling to room temperature, the solvent was removed. The residue was dissolved in water (20 ml) and stirred in ice-water bath. 1N HCl (aq) was added to the mixture to adjust the pH to 4. The solid was filtered, and dried in vacuo to yield the title compound as a white solid. 730 mg.
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
(3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Water (50 ml) and lithium hydroxide (0.60 g, 24.93 mmol) were added to a solution of (3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate (may be prepared by Description 88; 3.9 g, 8.31 mmol) in tetrahydrofuran (150 ml). The mixture was heated to reflux for 2 hours. The mixture was allowed to cool and diluted with ethyl acetate (200 ml) and this mixture was then acidified to pH=1 using 2M aqueous HCl. The organics were separated and the aqueous layer was extracted with ethyl acetate (100 ml). The organics were combined, dried (MgSO4) and evaporated under reduced pressure to yield the title compound as a white solid. 2.9 g. The residue contains some benzyl alcohol.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
(3,4-difluorophenyl)methyl 5-bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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